molecular formula C18H16ClN3O4S B2628212 N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide CAS No. 392241-93-9

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide

Cat. No.: B2628212
CAS No.: 392241-93-9
M. Wt: 405.85
InChI Key: RDCMSGWMJGDXOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring. This particular compound is of interest due to its potential biological activities, including antiviral, antifungal, and antibacterial properties .

Scientific Research Applications

Preparation Methods

The synthesis of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide typically involves multiple steps. Starting from 4-chlorobenzoic acid, the process includes esterification with methanol, hydrazination, salt formation, and cyclization to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol . This intermediate is then converted into sulfonyl chloride, followed by nucleophilic attack of the amines to yield the final product . Industrial production methods may involve similar steps but are optimized for large-scale synthesis.

Chemical Reactions Analysis

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets. The compound is known to inhibit enzymes like carbonic anhydrase, which plays a role in various physiological processes . By inhibiting these enzymes, the compound can exert its antiviral, antifungal, and antibacterial effects. The exact pathways involved in its anticancer activity are still under investigation.

Comparison with Similar Compounds

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide can be compared with other thiadiazole derivatives, such as:

Properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClN3O4S/c1-24-13-8-11(9-14(25-2)15(13)26-3)16(23)20-18-22-21-17(27-18)10-4-6-12(19)7-5-10/h4-9H,1-3H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDCMSGWMJGDXOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.